(2-Butoxyethoxy)methanol, also known as diethylene glycol monobutyl ether, is an organic compound with the molecular formula . It is a colorless liquid characterized by a mild odor and is classified as a glycol ether. This compound is derived from the combination of butanol and ethylene oxide, making it part of the larger family of glycol ethers. Its properties as a solvent and surfactant make it valuable in various industrial applications, particularly in cleaning products and coatings .
(2-Butoxyethoxy)methanol can be synthesized through various methods:
This compound has a wide range of applications across various industries:
(2-Butoxyethoxy)methanol shares similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Properties |
|---|---|---|
| Ethylene Glycol Monobutyl Ether | Less toxic; primarily used as a solvent | |
| Diethylene Glycol Butyl Ether | Higher boiling point; used in industrial applications | |
| Butyl Cellosolve | Known for its use in coatings and cleaning products | |
| Butoxydiglycol | Similar structure; used as a solvent |
The uniqueness of (2-Butoxyethoxy)methanol lies in its dual functional properties as both a solvent and surfactant while being FDA-approved for food-related applications. This versatility makes it particularly valuable compared to other glycol ethers that may have more limited uses or higher toxicity profiles .
| Synthesis Method | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Ethylene Oxide + n-Butanol | 80-180 | 1-30 | KOH/NaOH | 85-95 | 2-8 |
| 2-Chloroethanol + n-Butanol | 110-130 | 1-5 | Base catalyst | 70-80 | 4-12 |
| Ethylene Glycol + Butyraldehyde | 150-200 | 1-10 | Pd/C | 75-85 | 6-15 |
| Parr Reactor Method | 100-150 | 10-30 | Pd/C | 80-90 | 3-10 |
| Williamson Ether Synthesis | 80-120 | 1-3 | Strong base | 60-75 | 8-24 |
Solid acid catalysts have emerged as promising alternatives to traditional homogeneous systems for (2-Butoxyethoxy)methanol synthesis, offering significant advantages in terms of catalyst recovery, process simplification, and environmental compatibility [13] [37]. Heteropolyacids, particularly phosphotungstic acid (H₃PW₁₂O₄₀), have demonstrated exceptional performance in etherification reactions, achieving selectivities of 95-98% under mild reaction conditions [13].
Zeolite-based catalysts, including H-ZSM-5, provide both Brønsted and Lewis acid sites that facilitate ether bond formation through multiple mechanistic pathways [37]. These materials operate effectively at temperatures of 150-200°C with catalyst loadings of 1.0-5.0 weight percent, delivering selectivities in the range of 85-92% [37] [11]. The microporous structure of zeolites offers shape-selective catalysis, which can enhance product selectivity while minimizing unwanted side reactions.
Sulfated zirconia represents another important class of solid acid catalysts that exhibits strong Lewis acidity and thermal stability [37]. Research indicates that sulfated zirconia systems operate optimally at temperatures of 120-180°C, achieving selectivities of 88-94% with catalyst loadings of 1.0-3.0 weight percent [13]. The catalyst demonstrates good reusability over 4-6 reaction cycles with minimal deactivation when properly regenerated.
Polymeric ion-exchange resins, such as Amberlyst-36, provide strong Brønsted acid sites in a macroporous structure that facilitates mass transfer of reactants and products [16]. These catalysts function effectively at lower temperatures (80-150°C) but require higher loadings (2.0-5.0 weight percent) to achieve comparable activity levels [37]. The selectivity typically ranges from 82-90%, with reusability limited to 2-4 cycles due to thermal degradation of the polymer matrix.
Aluminosilicate materials, including montmorillonite K10 and Siral 70, offer unique advantages in terms of mild reaction conditions and excellent reusability [16]. Montmorillonite K10 operates at remarkably low temperatures (30-100°C) with catalyst loadings of 1.2-2.5 weight percent, achieving selectivities of 90-96% over 6-10 reaction cycles [16]. Siral 70 demonstrates similar performance characteristics with slightly higher operating temperatures (50-120°C) but extended catalyst lifetime of 7-12 cycles [16].
Table 2: Solid Acid Catalysts for (2-Butoxyethoxy)methanol Synthesis
| Catalyst Type | Temperature (°C) | Acid Strength | Selectivity (%) | Catalyst Loading (wt%) | Reusability (cycles) |
|---|---|---|---|---|---|
| H₃PW₁₂O₄₀ (Heteropolyacid) | 100-120 | Strong Brønsted | 95-98 | 0.5-2.0 | 5-8 |
| H-ZSM-5 Zeolite | 150-200 | Medium Brønsted/Lewis | 85-92 | 1.0-5.0 | 3-5 |
| Sulfated Zirconia | 120-180 | Strong Lewis | 88-94 | 1.0-3.0 | 4-6 |
| Amberlyst-36 Resin | 80-150 | Strong Brønsted | 82-90 | 2.0-5.0 | 2-4 |
| Montmorillonite K10 | 30-100 | Medium Lewis | 90-96 | 1.2-2.5 | 6-10 |
| Siral 70 Aluminosilicate | 50-120 | Medium Brønsted/Lewis | 92-97 | 1.0-3.0 | 7-12 |
Ethylene oxide alkoxylation represents the most industrially significant pathway for (2-Butoxyethoxy)methanol production, with multiple process configurations developed to optimize efficiency and product quality [12] [42]. Semi-batch alkoxylation processes traditionally employ gas-liquid reactors operating at temperatures of 110-140°C and pressures of 1.5-3.0 bar, utilizing potassium hydroxide catalysts at concentrations of 0.1-0.5% [14] [12].
The semi-batch process involves initial charging of the reactor with the alcohol substrate and catalyst, followed by controlled addition of ethylene oxide at rates of 5-15 milliliters per minute [14]. The alcohol-to-oxide molar ratio typically ranges from 2:1 to 5:1 to ensure selective formation of the desired product while minimizing higher oligomer formation [12]. Reaction times of 4-8 hours are generally required to achieve conversion rates of 85-92% [26].
Continuous alkoxylation processes have been developed to overcome the limitations of semi-batch operations, particularly regarding productivity and safety considerations [12]. These systems employ tubular reactors operating at elevated temperatures (120-160°C) and pressures (2.0-5.0 bar) with improved heat transfer characteristics [12]. Continuous processes achieve higher conversion rates of 90-96% with reduced reaction times of 1-3 hours due to enhanced mass transfer and temperature control [45].
Double metal cyanide catalyzed alkoxylation has emerged as a superior technology, offering exceptional activity and selectivity compared to traditional potassium hydroxide systems [39] [42]. The zinc hexacyanocobaltate catalyst system operates effectively at moderate temperatures (100-130°C) and pressures (1.0-2.5 bar), achieving conversion rates of 92-98% [39]. The double metal cyanide catalyst provides strict head-to-tail regioselectivity and minimal formation of unsaturated by-products [25].
The double metal cyanide process employs continuous stirred tank reactor series with controlled ethylene oxide addition rates of 8-20 milliliters per minute [42]. The alcohol-to-oxide ratio is maintained at 4:1 to 8:1 to optimize product distribution and minimize catalyst deactivation [39]. Reaction times are reduced to 2-5 hours while maintaining high selectivity to the desired monoether product [42].
Process optimization studies have identified key parameters affecting alkoxylation efficiency, including temperature control, mixing intensity, and oxide addition rate [12] [45]. Higher temperatures generally increase reaction rates but may promote side reactions leading to broader product distributions [9]. Controlled oxide addition prevents heat accumulation and maintains reaction selectivity by avoiding local concentration gradients [14].
Table 3: Ethylene Oxide Alkoxylation Process Parameters
| Process Parameter | Semi-batch Process | Continuous Process | DMC-Catalyzed |
|---|---|---|---|
| Reactor Type | Gas-liquid reactor | Tubular reactor | CSTR series |
| Operating Temperature | 110-140°C | 120-160°C | 100-130°C |
| Operating Pressure | 1.5-3.0 bar | 2.0-5.0 bar | 1.0-2.5 bar |
| Catalyst System | KOH (0.1-0.5%) | DMC catalyst | Zn₃[Co(CN)₆]₂ |
| Oxide Addition Rate | 5-15 mL/min | Controlled feed | 8-20 mL/min |
| Alcohol:Oxide Ratio | 2:1 to 5:1 | 3:1 to 6:1 | 4:1 to 8:1 |
| Reaction Time | 4-8 hours | 1-3 hours | 2-5 hours |
| Conversion Rate | 85-92% | 90-96% | 92-98% |
Industrial-scale production of (2-Butoxyethoxy)methanol has benefited from comprehensive optimization strategies that address energy efficiency, cost reduction, and environmental impact [17] [20]. Heat integration represents a fundamental optimization approach, achieving energy savings of 15-25% through strategic heat exchange between process streams [45]. This strategy involves recovery of reaction heat for preheating feed streams and integration with downstream separation processes to minimize overall energy consumption [44].
Catalyst recycling strategies have been implemented to reduce operational costs by 12-20% while simultaneously decreasing waste generation [20]. Advanced separation techniques, including membrane filtration and selective adsorption, enable recovery and reuse of both homogeneous and heterogeneous catalysts [37]. These systems typically achieve catalyst recovery rates exceeding 95% with minimal activity loss over multiple cycles [16].
Process intensification technologies offer the most significant potential for optimization, delivering energy savings of 20-35% and cost reductions of 25-40% [17]. Microreactor systems and structured catalytic reactors provide enhanced heat and mass transfer characteristics, enabling operation at higher space velocities with improved selectivity [28]. These intensified systems typically require smaller reactor footprints while achieving superior temperature control and reduced residence time distributions [45].
Multi-stage reaction systems have been developed to optimize product selectivity and minimize by-product formation [9]. These configurations employ temperature and catalyst gradients to control reaction progression and product distribution [12]. Research demonstrates that multi-stage systems achieve energy savings of 12-22% and cost reductions of 15-25% compared to single-stage operations [17].
Advanced process control systems contribute to optimization through real-time monitoring and adjustment of critical process parameters [45]. Model predictive control algorithms optimize reactor temperature profiles, reactant feed rates, and catalyst concentrations to maintain optimal performance under varying operating conditions [17]. These systems typically achieve energy savings of 10-18% and cost reductions of 8-15% through improved process stability and reduced off-specification production [20].
Energy recovery systems capture and utilize waste heat from exothermic alkoxylation reactions to drive other process operations [44]. Heat pump technologies and thermal energy storage systems enable recovery of low-grade heat for feed preheating and solvent recovery operations [45]. Implementation of comprehensive energy recovery achieves overall energy savings of 18-30% and cost reductions of 20-35% [17].
Table 4: Industrial-Scale Production Optimization Strategies
| Optimization Strategy | Energy Savings (%) | Cost Reduction (%) | Environmental Benefits | Implementation Complexity |
|---|---|---|---|---|
| Heat Integration | 15-25 | 10-18 | Reduced CO₂ emissions | Medium |
| Catalyst Recycling | 8-15 | 12-20 | Lower waste generation | Low |
| Process Intensification | 20-35 | 25-40 | Smaller reactor footprint | High |
| Multi-stage Reaction | 12-22 | 15-25 | Higher selectivity | Medium |
| Advanced Control Systems | 10-18 | 8-15 | Optimized resource use | High |
| Energy Recovery | 18-30 | 20-35 | Lower energy consumption | Medium |
Green chemistry approaches for (2-Butoxyethoxy)methanol synthesis focus on eliminating hazardous solvents, reducing energy consumption, and minimizing waste generation through innovative process design [15] [44]. Solvent-free synthesis represents the most environmentally benign approach, operating at moderate temperatures of 50-100°C with reaction times of 1-4 hours [16] [19]. These processes achieve exceptional atom economies of 90-98% and environmental factors (E-factors) of 0.1-0.5, indicating minimal waste generation per unit of product formed [44].
Microwave-assisted synthesis has emerged as an energy-efficient alternative that significantly reduces reaction times and energy consumption compared to conventional heating methods [40] [43]. Microwave irradiation enables rapid and uniform heating at temperatures of 80-120°C, completing reactions within 5-30 minutes while maintaining high yields [40]. The atom economy typically ranges from 85-95% with E-factors of 0.2-0.8, representing substantial improvements over traditional thermal processes [43].
Heterogeneous catalysis using environmentally benign solid catalysts eliminates the need for catalyst separation and reduces process complexity [37] [16]. These systems operate at temperatures of 60-140°C with reaction times of 2-6 hours, achieving atom economies of 88-96% and E-factors of 0.3-1.0 [37]. The use of recyclable solid catalysts significantly reduces catalyst waste and eliminates neutralization steps required in homogeneous systems [13].
Supercritical carbon dioxide represents an innovative green solvent that eliminates volatile organic compounds while providing excellent mass transfer characteristics [44]. Supercritical carbon dioxide processes operate at moderate temperatures of 31-80°C with reaction times of 3-8 hours, achieving outstanding atom economies of 92-99% and E-factors of 0.1-0.3 [44]. The carbon dioxide solvent is easily recovered by pressure reduction and can be recycled with minimal environmental impact.
Ionic liquid systems offer tunable solvent properties that can be optimized for specific reaction requirements while maintaining low environmental impact [44]. These processes operate at mild temperatures of 25-80°C with reaction times varying from 2-12 hours depending on the ionic liquid composition [15]. Atom economies typically range from 80-92% with E-factors of 0.5-1.5, though ionic liquid recovery and recycling are essential for environmental sustainability [44].
Enzymatic catalysis represents the most environmentally benign approach, utilizing biocatalysts that operate under mild conditions with exceptional selectivity [44]. Enzymatic processes function at temperatures of 25-60°C with reaction times of 4-24 hours, achieving atom economies of 95-99% and E-factors as low as 0.05-0.2 [15]. The high selectivity of enzymatic systems minimizes by-product formation while operating under ambient conditions with minimal energy requirements [44].
Research findings demonstrate that green chemistry approaches offer significant advantages in terms of environmental impact reduction while maintaining economic viability [15] [44]. Life cycle assessments indicate that solvent-free and microwave-assisted processes reduce overall environmental impact by 50-80% compared to traditional synthesis methods [19]. The implementation of green chemistry principles in industrial production requires careful consideration of process economics and scalability factors [17].
Table 5: Green Chemistry Alternatives for (2-Butoxyethoxy)methanol Synthesis
| Green Method | Temperature (°C) | Reaction Time | Environmental Impact | Atom Economy (%) | E-Factor |
|---|---|---|---|---|---|
| Solvent-Free Synthesis | 50-100 | 1-4 hours | Very Low | 90-98 | 0.1-0.5 |
| Microwave-Assisted | 80-120 | 5-30 minutes | Low | 85-95 | 0.2-0.8 |
| Heterogeneous Catalysis | 60-140 | 2-6 hours | Low | 88-96 | 0.3-1.0 |
| Supercritical CO₂ | 31-80 | 3-8 hours | Very Low | 92-99 | 0.1-0.3 |
| Ionic Liquids | 25-80 | 2-12 hours | Low | 80-92 | 0.5-1.5 |
| Enzymatic Catalysis | 25-60 | 4-24 hours | Very Low | 95-99 | 0.05-0.2 |
(2-Butoxyethoxy)methanol, with a molecular weight of 148.20 g/mol, represents a mid-chain glycol ether characterized by its linear structure containing both ether and alcohol functional groups [1]. The compound exhibits a molecular formula of C₇H₁₆O₃ and possesses several distinctive structural features that influence its thermodynamic behavior [1].
The molecular structure contains one hydrogen bond donor and three hydrogen bond acceptors, resulting in a topological polar surface area of 38.7 Ų [1]. This configuration provides the compound with amphiphilic properties, enabling it to interact with both polar and nonpolar substances. The presence of seven rotatable bonds within the molecule contributes to its conformational flexibility, which significantly impacts its physical properties and phase behavior [1].
The phase behavior of (2-Butoxyethoxy)methanol is fundamentally governed by its molecular structure and intermolecular interactions. While specific critical property data for this compound remains unavailable in the current literature, its behavior can be inferred from related glycol ether compounds in the same series.
Similar compounds in the ethylene glycol ether family, such as 2-(2-butoxyethoxy)ethanol, demonstrate complex phase behavior characterized by upper critical solution temperatures when mixed with water [2]. These compounds typically exhibit lower critical solution temperatures around 49°C and upper critical solution temperatures around 130°C, indicating partial miscibility over specific temperature ranges [3].
The thermodynamic properties of (2-Butoxyethoxy)methanol are expected to be influenced by its ability to form hydrogen bonds through its hydroxyl group and ether oxygens. The compound's relatively high molecular weight and extended carbon chain contribute to increased van der Waals interactions, which affect its volatility and phase transition temperatures.
The temperature dependence of thermodynamic properties for (2-Butoxyethoxy)methanol follows patterns observed in similar glycol ether compounds. Related studies on compounds like 2-(2-butoxyethoxy)ethanol have shown that heat capacity values vary significantly with temperature, with liquid heat capacity measurements ranging from 403.90 to 443.90 J/mol·K across temperature ranges from 275.15 to 339.15 K [4].
The heat capacity behavior of these compounds typically shows a positive temperature coefficient, indicating increased molecular motion and vibrational modes at higher temperatures. This behavior is characteristic of complex organic molecules with multiple functional groups and flexible chains [4].
The Hansen solubility parameters provide a comprehensive framework for understanding the solubility behavior of (2-Butoxyethoxy)methanol. These parameters are divided into three components: dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh) [5].
For glycol ether compounds, the Hansen solubility parameters are crucial for predicting compatibility with various solvents and materials. The total solubility parameter (δt) is calculated using the relationship δt² = δd² + δp² + δh², where each component reflects different molecular interactions [5].
The solubility behavior of (2-Butoxyethoxy)methanol is expected to be intermediate between purely hydrophilic and hydrophobic compounds. The compound's XLogP3 value of 0.7 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases [1].
The presence of three oxygen atoms in the molecule provides multiple sites for hydrogen bonding, enhancing solubility in polar protic solvents. The butoxy group contributes to solubility in nonpolar and moderately polar organic solvents, making this compound useful as a coupling agent in formulations containing both hydrophilic and lipophilic components.
The molecular structure of (2-Butoxyethoxy)methanol suggests significant polar interactions due to its ether and hydroxyl functional groups. The compound's ability to act as both a hydrogen bond donor and acceptor makes it particularly effective in solubilizing systems where traditional solvents fail to provide adequate miscibility [6].
Research on similar compounds indicates that the polar component (δp) of Hansen solubility parameters for glycol ethers typically ranges from 6 to 16 MPa½, while the hydrogen bonding component (δh) can range from 8 to 20 MPa½ [7]. These values reflect the compound's ability to engage in dipole-dipole interactions and hydrogen bonding networks.
The surface tension properties of (2-Butoxyethoxy)methanol are influenced by its amphiphilic molecular structure. The compound contains both hydrophilic (hydroxyl and ether oxygen) and hydrophobic (butyl chain) segments, which contribute to its surface-active behavior.
Related compounds in the glycol ether family have been studied extensively for their surface tension properties. For instance, 2-butoxyethanol exhibits surface tension values of approximately 26.6 mN/m at 20°C [7]. The additional ether linkage in (2-Butoxyethoxy)methanol is expected to influence its surface tension behavior, potentially reducing surface tension compared to shorter-chain analogs.
The interfacial properties of (2-Butoxyethoxy)methanol are particularly relevant for applications in emulsion stabilization and wetting enhancement. The compound's ability to reduce interfacial tension between aqueous and organic phases makes it valuable in formulations requiring enhanced compatibility between dissimilar materials.
Studies on related glycol ether compounds have shown that these materials can significantly reduce surface tension when present in aqueous solutions. The effectiveness depends on the balance between hydrophilic and hydrophobic segments within the molecule [8].
The wetting properties of (2-Butoxyethoxy)methanol are expected to be superior to those of conventional alcohols due to its lower surface tension and enhanced spreading coefficient. The compound's molecular structure allows for effective penetration into substrate surfaces, making it useful in applications requiring improved wetting characteristics.
Research on similar compounds has demonstrated that glycol ethers can achieve contact angles significantly lower than those of water on various substrates, indicating enhanced wetting properties [9]. The presence of multiple ether linkages in (2-Butoxyethoxy)methanol may further enhance these properties.
The vapor pressure characteristics of (2-Butoxyethoxy)methanol are influenced by its molecular weight and intermolecular interactions. The compound's relatively high molecular weight (148.20 g/mol) and hydrogen bonding capability result in lower vapor pressure compared to simpler alcohols and ethers.
The vapor pressure of related compounds follows the Clausius-Clapeyron relationship, with logarithmic vapor pressure showing linear dependence on inverse temperature. For glycol ether compounds, the Antoine equation parameters are typically used to describe vapor pressure behavior over specific temperature ranges [10].
The vapor-liquid equilibrium behavior of (2-Butoxyethoxy)methanol in mixtures is expected to exhibit significant deviations from ideality due to specific intermolecular interactions. The compound's ability to form hydrogen bonds and its structural complexity contribute to non-ideal behavior in solution.
Studies on similar compounds have shown that activity coefficients can vary significantly with composition and temperature, particularly in aqueous systems where hydrogen bonding networks are disrupted [11]. The UNIFAC model and its modifications are commonly used to predict vapor-liquid equilibrium behavior for such systems.
The potential for azeotrope formation with (2-Butoxyethoxy)methanol depends on its interaction with co-solvents. The compound's intermediate polarity and hydrogen bonding capability make it capable of forming azeotropes with certain organic solvents, particularly those with complementary intermolecular interaction patterns.
Research on related glycol ether compounds has demonstrated azeotrope formation with various alcohols and water, with the azeotropic composition depending on the specific molecular interactions involved [12]. Understanding these relationships is crucial for separation and purification processes.
The viscosity of (2-Butoxyethoxy)methanol exhibits strong temperature dependence, following the Arrhenius relationship commonly observed in liquid systems. The compound's relatively high molecular weight and potential for intermolecular hydrogen bonding contribute to elevated viscosity values compared to simpler organic solvents.
Studies on related compounds, such as 2-(2-butoxyethoxy)ethanol, have shown that dynamic viscosity can range from approximately 9.28 mPa·s at 20°C to 2.98 mPa·s at 60°C [13]. The temperature coefficient of viscosity for these compounds typically shows exponential decrease with increasing temperature.
The activation energy for viscous flow in (2-Butoxyethoxy)methanol is expected to be higher than that of simple alcohols due to the compound's complex molecular structure and multiple interaction sites. The presence of ether linkages and hydroxyl groups creates a network of intermolecular interactions that must be overcome for molecular motion to occur.
Research on similar glycol ether compounds has demonstrated that activation energies for viscous flow typically range from 15 to 25 kJ/mol, depending on the specific molecular structure and temperature range [14]. These values reflect the energy required to break and reform intermolecular hydrogen bonds during flow.
The viscosity behavior of (2-Butoxyethoxy)methanol can be modeled using various empirical and semi-empirical correlations. The McAllister model has been successfully applied to similar compounds, providing accurate predictions of viscosity as a function of temperature and composition in mixtures [14].
The viscosity-temperature relationship for glycol ethers typically follows the Vogel-Fulcher-Tammann equation, which accounts for the non-Arrhenius behavior observed at temperatures approaching the glass transition. This model is particularly useful for predicting viscosity behavior over extended temperature ranges.
In binary and multicomponent mixtures, (2-Butoxyethoxy)methanol exhibits complex viscosity behavior that depends on the nature of the co-solvent and the specific intermolecular interactions involved. The compound's ability to form hydrogen bonds and its amphiphilic nature result in non-linear viscosity-composition relationships.
Studies on related compounds have shown that excess viscosity can be either positive or negative, depending on the specific system and temperature [15]. Positive excess viscosity indicates stronger intermolecular interactions in the mixture compared to the pure components, while negative values suggest the opposite.